Diethyl 2-(benzothioylamino)malonate
Description
Diethyl 2-(benzothioylamino)malonate is a malonate derivative featuring a benzothioylamino (-NH-C(S)-Ph) substituent at the C2 position. These compounds are pivotal intermediates in organic synthesis, particularly in the preparation of heterocycles (e.g., quinolones, pyridines) and pharmaceuticals .
Properties
Molecular Formula |
C14H17NO4S |
|---|---|
Molecular Weight |
295.36g/mol |
IUPAC Name |
diethyl 2-(benzenecarbonothioylamino)propanedioate |
InChI |
InChI=1S/C14H17NO4S/c1-3-18-13(16)11(14(17)19-4-2)15-12(20)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,20) |
InChI Key |
OTQPLEFYSWRBLL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)NC(=S)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Diethyl Malonate Derivatives
Physicochemical Properties
- Melting Points: Derivatives with rigid aromatic substituents (e.g., dibenzyl malonates ) exhibit higher melting points (116–118°C) compared to aliphatic variants.
- Spectral Signatures: NH protons in amino-substituted malonates appear at δ 8.5–9.0 ppm in $ ^1\text{H-NMR} $, while C=O groups resonate at 165–175 ppm in $ ^{13}\text{C-NMR} $ .
Preparation Methods
Alkylation of Diethyl Malonate
Alkylation at the α-position is a well-established method for modifying malonates. For example, Diethyl 2-(2-nitrobenzyl)malonate is synthesized via nucleophilic substitution using 2-nitrobenzyl bromide and diethyl malonate in dimethylformamide (DMF) with potassium carbonate as a base, yielding 63% product. Adapting this approach, the benzothioylamino group could be introduced via a benzothioylamino-substituted alkyl halide (e.g., bromomethyl benzothioamide).
Reaction Conditions for Alkylation
Condensation with Benzothioyl Hydrazine
A second route involves condensing diethyl ketomalonate with benzothioyl hydrazine. This mirrors the synthesis of 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate , where diethyl 2-bromomalonate reacts with methylhydrazine in ethanol/acetic acid at 20–70°C. Substituting methylhydrazine with benzothioyl hydrazine could yield the target compound.
Key Considerations for Condensation
Process Optimization and Yield Enhancement
Solvent and Catalyst Selection
Data from analogous syntheses highlight solvent and catalyst impacts:
Comparative Solvent Performance
| Solvent | Reaction Rate | Yield (%) | Side Products | Source |
|---|---|---|---|---|
| DMF | Fast | 63 | Minimal | |
| Ethanol | Moderate | 70–83 | Esters hydrolysis | |
| Acetonitrile | Slow | 65 | Nitrile byproducts |
Catalysts such as acetic acid improve yields by stabilizing intermediates, as seen in triazine derivative syntheses.
Temperature Control
Exothermic reactions (e.g., alkylation) require temperature modulation:
Challenges in Benzothioylamino Group Introduction
The benzothioylamino group’s steric bulk and sulfur reactivity pose unique challenges:
Steric Hindrance Mitigation
Sulfur Stability
Green Chemistry Considerations
Modern synthetic trends emphasize sustainability:
Waste Reduction
The traditional synthesis of diethyl malonate generates 3,000 kg of acidic wastewater per batch, whereas solid-acid catalysts reduce this to zero. Adopting similar catalysts for this compound could enhance eco-efficiency.
Solvent Recycling
Ethanol recovery systems, as employed in malonate production, lower costs and environmental impact.
Analytical Characterization
Critical for confirming structure and purity:
Spectroscopic Methods
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